
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies, including the use of copper-catalyzed aerobic oxidative radical cascade annulations, utilizing air as an environmentally friendly oxidant. This method highlights the potential for high atom economy and broad substrate scope, suggesting a pathway that could be adapted for the synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family is often characterized by X-ray crystallography, providing insights into their conformational features. Such analyses are crucial for understanding the bioactive conformation and facilitating the design of analogs with improved activity profiles.
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, such as carboxamide, which participates in various chemical reactions. These functionalities can undergo transformations that significantly affect the molecule's biological activity and pharmacokinetic properties.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. These properties are determined through rigorous testing and contribute to the optimization of the compound's pharmaceutical profile.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for the compound's application in medicinal chemistry. Studies focusing on these aspects enable the fine-tuning of the compound's chemical structure to enhance its biological activity and selectivity.
- Synthesis and cytotoxic activity of related compounds: (Deady et al., 2000)
- Cu-Catalyzed radical cascade annulations: (Chen et al., 2018)
- DEAD-Mediated oxidative Ugi/Aza-Wittig reaction: (Ding et al., 2020)
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures has shown varying cytotoxic activities against cancer cell lines, depending on the position of the side chain within the compound's structure. Some derivatives exhibited significant cytotoxicity, suggesting potential for anticancer applications (Deady et al., 2000). Similar studies on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives highlighted their antitumor activity, with some compounds showing optimum antineoplastic activity in mice models of leukemia (Liu et al., 1995).
Antimicrobial and Antioxidant Properties
A study synthesized and evaluated a series of quinazolinone and thiazolidinone compounds for their antimicrobial and antioxidant activities. Certain compounds exhibited potent antimicrobial activity against bacteria and fungi, along with promising antioxidant properties (Desai et al., 2011). This indicates the compound's potential in the development of new antimicrobial and antioxidant agents.
Chemical Synthesis Methodologies
Innovative synthesis methods for structurally important compounds, including isoxazolidine and oxazinane-fused isoquinolin-1(2H)-ones, have been developed. These methods utilize Cu-catalyzed aerobic oxidative radical cascade annulations, featuring air as an oxidant and demonstrating broad substrate scope and high atom economy (Chen et al., 2018). Such methodologies are crucial for the efficient and environmentally friendly synthesis of complex organic compounds.
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-8-13(21-24-10)16-20-14(25-22-16)9-19-17(23)15-12-5-3-2-4-11(12)6-7-18-15/h2-8H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOXAYUQLQBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)
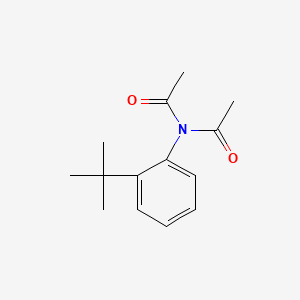
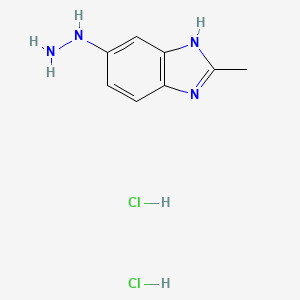
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
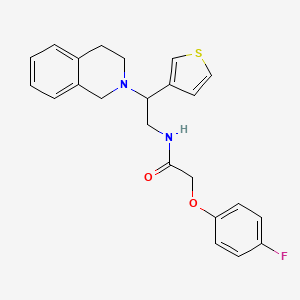
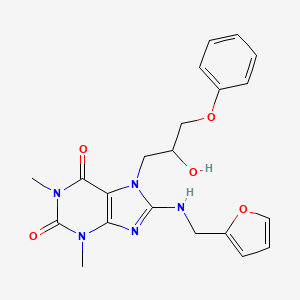

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
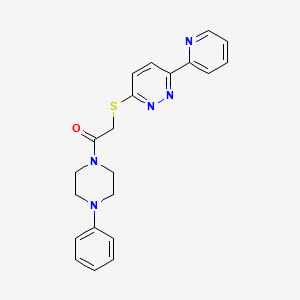

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)